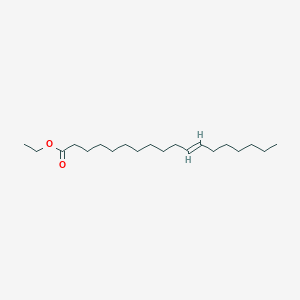

Ethyl 11(E)-octadecenoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

ethyl (E)-octadec-11-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h9-10H,3-8,11-19H2,1-2H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZMSLYSQJNCDQH-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CCCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ethyl 11(E)-octadecenoate in Insects: A Technical Review of Its Putative Occurrence and Biosynthesis

For Immediate Release

A comprehensive examination of the current scientific literature reveals no direct evidence for the natural occurrence of Ethyl 11(E)-octadecenoate in insects. This technical guide explores the landscape of related compounds, including the precursor fatty acid and analogous ethyl esters that function as insect pheromones. It details the biosynthetic pathways and analytical methodologies that would be critical for the future identification and study of this molecule in entomological systems.

Introduction: The Search for this compound in the Insect Kingdom

This compound is an ethyl ester of 11(E)-octadecenoic acid, also known as vaccenic acid. While fatty acid esters are well-documented as crucial semiochemicals in insects, mediating behaviors such as mating and social organization, a thorough review of existing scientific literature indicates that this compound has not been specifically identified as a naturally occurring compound in any insect species to date.

This guide serves as a resource for researchers, scientists, and drug development professionals by:

-

Summarizing the known occurrences of structurally related ethyl esters that act as pheromones in insects.

-

Detailing the general biosynthetic pathways for fatty acid-derived pheromones, providing a theoretical framework for the potential synthesis of this compound.

-

Outlining the standard experimental protocols used for the extraction, identification, and quantification of such compounds.

While direct evidence remains elusive, the established presence of other long-chain fatty acid ethyl esters in insects suggests that the existence of this compound cannot be entirely dismissed and may warrant future investigation.

Section 1: Documented Occurrences of Pheromonal Ethyl Esters in Insects

Although this compound is not documented, other ethyl esters of fatty acids play significant roles as insect pheromones. These compounds are typically involved in chemical communication, influencing the behavior of conspecifics. The table below summarizes key examples found in the literature.

| Insect Species | Compound Name | Pheromone Type | Function |

| Apis mellifera (Honey Bee) | Ethyl oleate | Primer Pheromone | Delays the behavioral transition of young worker bees from nursing to foraging.[1] |

| Syndipnus rubiginosus (Sawfly Parasitoid) | Ethyl (Z)-9-hexadecenoate | Sex Pheromone | Female-produced pheromone that attracts males.[2] |

| Cydia pomonella (Codling Moth) | Ethyl (E,Z)-2,4-decadienoate | Pheromone | Elicits an electrophysiological response in male antennae.[3] |

Section 2: Biosynthesis of Fatty Acid-Derived Pheromones

The biosynthesis of fatty acid-derived pheromones, including esters, is a multi-step enzymatic process primarily occurring in the pheromone glands of insects. The general pathway provides a model for how this compound could theoretically be produced.

The process begins with de novo fatty acid synthesis, typically producing saturated fatty acids like palmitic acid (C16:0) and stearic acid (C18:0). These precursors then undergo a series of modifications:

-

Desaturation: Specific desaturase enzymes introduce double bonds at precise locations along the fatty acyl-CoA chain. For the synthesis of the precursor to this compound, a ∆11-desaturase would be required to act on a stearoyl-CoA precursor.

-

Chain-shortening or Elongation: The fatty acid chain can be shortened via limited beta-oxidation or elongated by elongase enzymes to achieve the correct carbon chain length.

-

Reduction: Fatty Acyl-CoA Reductases (FARs) can reduce the activated carboxyl group of the fatty acyl-CoA to a fatty alcohol.

-

Esterification: The final step to form an ethyl ester involves the enzymatic transfer of an ethyl group, typically from ethanol, to the fatty acid. In honey bees, this is accomplished by specific α/β-hydrolase enzymes that esterify oleic acid with ethanol derived from fermented nectar.

This generalized pathway highlights the enzymatic machinery that would be necessary for an insect to produce this compound.

Section 3: Experimental Protocols for Analysis

The identification and quantification of fatty acid esters from insect sources rely on established analytical chemistry techniques. A typical workflow is designed to extract, separate, and identify volatile or semi-volatile compounds from complex biological matrices.

1. Sample Preparation and Extraction:

-

Source: Tissues of interest (e.g., pheromone glands, whole bodies, cuticular extracts) are dissected or collected.

-

Extraction: Solvent extraction is performed using a non-polar solvent such as hexane or dichloromethane to isolate lipids and other hydrophobic molecules. The solvent is typically applied for a set duration, after which the tissue is removed.

-

Concentration: The resulting extract is concentrated under a gentle stream of nitrogen to reduce the volume without losing volatile components.

2. Chromatographic Separation and Identification:

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method used for analysis.

-

Separation: The concentrated extract is injected into a gas chromatograph, where compounds are separated based on their volatility and interaction with a capillary column (e.g., a polar EC_Wax or non-polar DB-5 column).

-

Identification: As compounds elute from the GC column, they enter a mass spectrometer. The mass spectrometer fragments the molecules into a predictable pattern (mass spectrum), which serves as a chemical fingerprint. This spectrum is compared against known library spectra (e.g., NIST, Wiley) for tentative identification.

-

Confirmation: Final confirmation of the structure is achieved by comparing the retention time and mass spectrum of the unknown peak with that of a synthesized, authentic standard of this compound run under identical GC-MS conditions.

3. Quantification:

-

To determine the amount of the compound present, an internal standard (a known amount of a non-biologically occurring, but chemically similar, compound) is added to the sample prior to extraction.

-

The peak area of the target compound is compared to the peak area of the internal standard to calculate its concentration within the original sample.

Conclusion

Based on a review of the current scientific literature, there is no direct evidence to confirm the natural occurrence of this compound in insects. However, the presence of other fatty acid ethyl esters as functional pheromones in various insect orders, combined with the well-understood biosynthetic pathways for such molecules, provides a strong theoretical basis for its potential existence. The lack of identification may be due to its genuine absence, its presence in concentrations below the detection limits of past studies, or its occurrence in species that have not yet been comprehensively analyzed for their chemical ecology.

Future research employing targeted GC-MS analysis with a synthetic standard for this compound would be the definitive method to probe for its existence in the insect world. Such studies could focus on insect families known to utilize C18 fatty acids as pheromone precursors, potentially uncovering a new and interesting semiochemical.

References

An In-depth Technical Guide to the Biosynthesis of Trans-Vaccenic Acid Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a potential biosynthetic pathway for trans-vaccenic acid ethyl ester, a molecule of interest for various research and development applications. This document details the enzymatic steps, presents available quantitative data, provides detailed experimental protocols for key enzymes, and visualizes the metabolic and experimental workflows.

Proposed Biosynthetic Pathway

The biosynthesis of trans-vaccenic acid ethyl ester can be envisioned through a heterologous pathway engineered in a microbial host such as Escherichia coli. The pathway is conceptualized in three main stages:

-

De novo synthesis of cis-vaccenic acid: Leveraging the host's native anaerobic fatty acid synthesis (FAS) pathway.

-

Isomerization to trans-vaccenic acid: Introducing a cis-trans isomerase to convert the cis- double bond to a trans- configuration.

-

Esterification to the ethyl ester: Utilizing a promiscuous acyl-CoA transferase (wax synthase) to catalyze the esterification of trans-vaccenoyl-CoA with ethanol.

The overall proposed pathway is depicted below:

Figure 1: Proposed biosynthetic pathway for trans-vaccenic acid ethyl ester.

Stage 1: cis-Vaccenic Acid Synthesis

E. coli synthesizes unsaturated fatty acids, including cis-vaccenic acid (18:1 cis-Δ11), through its anaerobic fatty acid synthesis pathway. This process begins with acetyl-CoA and involves a series of elongation cycles. The key enzymes for unsaturation are FabA, a β-hydroxydecanoyl-ACP dehydrase/isomerase, and FabB, a β-ketoacyl-ACP synthase.[1][2] FabA introduces a cis double bond at the C10 stage, which is then elongated by FabB and other FAS enzymes to form cis-vaccenoyl-ACP.[2][3]

Stage 2: Isomerization to trans-Vaccenic Acid

To obtain the trans-isomer, a cis-trans isomerase (Cti) from a suitable bacterium, such as Pseudomonas putida, can be heterologously expressed.[4][5] These enzymes catalyze the conversion of cis-unsaturated fatty acids within phospholipids to their trans-isomers without requiring cofactors like ATP or NAD(P)H.[4][6] This isomerization is a key adaptive mechanism for these bacteria to cope with membrane stress.[4][7] The Cti enzyme is typically located in the periplasm and acts on fatty acids esterified in phospholipids.[6]

Stage 3: Esterification to Ethyl Ester

The final step is the esterification of trans-vaccenic acid with ethanol. This can be achieved by a wax synthase (WS), which is an acyl-CoA:fatty alcohol acyltransferase.[8] For this purpose, trans-vaccenoyl-ACP must first be converted to trans-vaccenoyl-CoA. This can be done by first cleaving the acyl chain from ACP using a thioesterase (like 'TesA from E. coli) to yield free trans-vaccenic acid, followed by its activation to the CoA-thioester by an acyl-CoA synthetase (like FadD from E. coli). The resulting trans-vaccenoyl-CoA can then be esterified with ethanol by a suitable wax synthase, for example, one from Marinobacter hydrocarbonoclasticus (MhWS2), which has been shown to have broad substrate specificity.[9][10]

Quantitative Data

| Parameter | Value | Enzyme/Pathway | Organism/Conditions | Citation |

| FAEE Titer | 32 mg/L | TesB + WS | E. coli with tesB and ws genes | |

| FAEE Titer | 1291 mg/L | TesB + WS + overexpressed fabHDG | Engineered E. coli | [1] |

| FAEE Titer | up to 19 g/L | p(Microdiesel) | Engineered E. coli in fed-batch cultivation | [11][12] |

| FAEE Content | 25.4% of cell dry mass | p(Microdiesel) | Engineered E. coli | [11][12] |

| Cti Isomerase Activity | ~0.38 µmol/min/mg | Cti | Pseudomonas sp. E-3 | |

| MhWS2 Activity | High with C18:1-CoA and C10-C16 alcohols | MhWS2 | In vitro assay | [9] |

Experimental Protocols

This section provides detailed methodologies for the heterologous expression, purification, and activity assays of the key enzymes in the proposed pathway.

Heterologous Expression and Purification of Pseudomonas putida Cti

The cis-trans isomerase from Pseudomonas putida is a periplasmic protein.[6] Its purification involves separating the periplasmic fraction from the spheroplasts.

Experimental Workflow:

Figure 2: Workflow for the purification of Cti enzyme.

Protocol:

-

Expression: Clone the cti gene from Pseudomonas putida into a suitable expression vector (e.g., pET vector with a periplasmic signaling sequence) and transform into an E. coli expression strain (e.g., BL21(DE3)). Grow the cells in a suitable medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue cultivation at a lower temperature (e.g., 20-25°C) overnight.

-

Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Spheroplast Formation: Resuspend the cell pellet in a buffer containing Tris-HCl, sucrose, and EDTA. Add lysozyme and incubate to form spheroplasts.

-

Periplasmic Extraction: Centrifuge the suspension to pellet the spheroplasts. The supernatant contains the periplasmic proteins.

-

Ammonium Sulfate Precipitation: Gradually add ammonium sulfate to the periplasmic fraction to precipitate the proteins. Centrifuge to collect the protein pellet.

-

Purification: Resuspend the pellet in a suitable buffer and dialyze to remove excess salt. Purify the Cti protein using a combination of chromatographic techniques, such as ion-exchange chromatography and size-exclusion chromatography. Monitor the purification process by SDS-PAGE.

Cti Activity Assay

The activity of Cti can be assayed by measuring the conversion of a cis-unsaturated fatty acid to its trans-isomer.

Protocol:

-

Substrate Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.2) and the substrate, cis-vaccenic acid (or a more readily available analog like oleic acid), emulsified with a detergent like Triton X-100.

-

Enzyme Reaction: Add the purified Cti enzyme to the reaction mixture and incubate at 30°C for a defined period (e.g., 60 minutes).

-

Reaction Termination and Methylation: Stop the reaction by adding a solution of HCl in methanol. Heat the mixture to simultaneously stop the reaction and methylate the fatty acids to form fatty acid methyl esters (FAMEs).

-

Extraction: Extract the FAMEs with an organic solvent like hexane.

-

Quantification: Analyze the FAMEs by gas chromatography (GC) equipped with a highly polar capillary column (e.g., SP-2560 or CP-Sil 88) to separate the cis and trans isomers.[13] Quantify the peaks corresponding to the cis and trans isomers to determine the enzyme activity.

Heterologous Expression and Purification of Wax Synthase

Wax synthases are often membrane-associated proteins. Their purification requires the use of detergents to solubilize the membrane fraction.

Protocol:

-

Expression: Clone the wax synthase gene (e.g., MhWS2 from M. hydrocarbonoclasticus) into a suitable expression vector and transform into an E. coli or yeast expression host. Grow the cells and induce protein expression as described for Cti.

-

Cell Lysis and Membrane Fractionation: Harvest the cells and resuspend them in a lysis buffer. Lyse the cells by sonication or high-pressure homogenization. Centrifuge the lysate at a low speed to remove cell debris, then centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membrane fraction.

-

Solubilization: Resuspend the membrane pellet in a buffer containing a suitable detergent (e.g., Triton X-100, DDM) to solubilize the membrane proteins.

-

Purification: Purify the solubilized wax synthase using affinity chromatography (if the protein is tagged, e.g., with a His-tag) followed by size-exclusion chromatography in the presence of a detergent to maintain protein solubility.[14]

Wax Synthase Activity Assay

The activity of the wax synthase can be determined by measuring the formation of the fatty acid ethyl ester from a fatty acyl-CoA and ethanol.

Protocol:

-

Substrate Preparation: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl), trans-vaccenoyl-CoA, and ethanol. If radiolabeled substrates are available (e.g., [1-14C]trans-vaccenoyl-CoA), they can be used for sensitive detection.

-

Enzyme Reaction: Add the purified wax synthase to the reaction mixture and incubate at a suitable temperature (e.g., 35°C) for a defined period.

-

Extraction: Stop the reaction and extract the lipids, including the newly formed trans-vaccenic acid ethyl ester, using a solvent system like chloroform:methanol.

-

Analysis and Quantification: Analyze the extracted lipids by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify the product.[8] If a radiolabeled substrate was used, the product can be quantified by liquid scintillation counting after separation by TLC.

Regulation of the Biosynthetic Pathway

The efficient production of trans-vaccenic acid ethyl ester in a host like E. coli requires careful consideration of the host's native metabolic regulation.

Regulatory Network Overview:

Figure 3: Regulatory considerations for the heterologous pathway.

Key regulatory aspects include:

-

Host Fatty Acid Metabolism: The expression of fatty acid biosynthesis and degradation genes in E. coli is primarily controlled by the transcriptional regulators FadR and FabR.[8] FadR activates the expression of fabA and fabB (for unsaturated fatty acid synthesis) and represses the fad genes (for fatty acid degradation). The accumulation of long-chain acyl-CoAs inhibits FadR, leading to the repression of fatty acid synthesis and the activation of degradation. This feedback mechanism needs to be managed to ensure a continuous supply of the cis-vaccenic acid precursor.

-

Expression of Heterologous Enzymes: The expression of the heterologous cti and wax synthase genes should be tightly controlled, for instance, by using inducible promoters. This allows for the separation of the host's growth phase from the product synthesis phase, which can help mitigate the metabolic burden on the cells.[5] The expression of membrane-associated proteins like Cti can be particularly stressful for the host.[15][16]

-

Substrate Availability: The intracellular pool of ethanol needs to be sufficient for the final esterification step. This might require engineering the host to overproduce ethanol or supplying it exogenously.

-

Product Toxicity and Export: The accumulation of fatty acid ethyl esters can be toxic to the cells. Strategies for exporting the product or sequestering it in intracellular lipid bodies may be necessary to achieve high titers.

By carefully selecting the enzymes, optimizing their expression, and managing the host's metabolic network, it is feasible to develop a robust microbial platform for the sustainable production of trans-vaccenic acid ethyl ester.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Enhanced Production of Fatty Acid Ethyl Ester with Engineered fabHDG Operon in Escherichia coli | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Metabolome analysis of metabolic burden in Escherichia coli caused by overexpression of green fluorescent protein and delta-rhodopsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. “Metabolic burden” explained: stress symptoms and its related responses induced by (over)expression of (heterologous) proteins in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Involvement of the cis/trans Isomerase Cti in Solvent Resistance of Pseudomonas putida DOT-T1E - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Substrates of Cytoplasmic Peptidyl-Prolyl Cis/Trans Isomerases and Their Collective Essentiality in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of the Wax Ester Synthase/Acyl-Coenzyme A:Diacylglycerol Acyltransferase WSD1 Required for Stem Wax Ester Biosynthesis in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Wax synthase MhWS2 from Marinobacter hydrocarbonoclasticus: substrate specificity and biotechnological potential for wax ester production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Directed evolution of a wax ester synthase for production of fatty acid ethyl esters in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pilot-Scale Production of Fatty Acid Ethyl Esters by an Engineered Escherichia coli Strain Harboring the p(Microdiesel) Plasmid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pilot-scale production of fatty acid ethyl esters by an engineered Escherichia coli strain harboring the p(Microdiesel) plasmid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Total Trans-Fatty Acids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 14. researchgate.net [researchgate.net]

- 15. Physiological Response to Membrane Protein Overexpression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Role of Ethyl 11(E)-octadecenoate in Honey Bee Chemical Ecology: A Technical Guide

An In-depth Examination of a Key Primer Pheromone Regulating Social Homeostasis in Apis mellifera

Abstract

Ethyl 11(E)-octadecenoate, commonly known in the scientific literature as ethyl oleate (EO), is a fatty acid ester that functions as a critical primer pheromone in the European honey bee, Apis mellifera. This semiochemical plays a pivotal role in the complex chemical communication system that governs the division of labor and social organization within the honey bee colony. Produced predominantly by forager bees, ethyl oleate acts as an inhibitory signal, delaying the behavioral maturation of young "nurse" bees into foragers. This regulation is crucial for maintaining a balanced workforce and ensuring colony efficiency. This technical guide provides a comprehensive overview of the chemical ecology of this compound, detailing its biosynthesis, mode of action, and the experimental methodologies used to elucidate its function. The intended audience for this guide includes researchers in chemical ecology, entomology, and professionals involved in drug development and pest management who can leverage this detailed biological model.

Introduction

Chemical communication is a cornerstone of social insect biology, enabling the coordination of complex behaviors and the maintenance of colony homeostasis. In honey bees (Apis mellifera), a sophisticated repertoire of pheromones orchestrates a wide array of activities, from queen mating and dominance to alarm signaling and foraging. Primer pheromones, in particular, induce long-term physiological and behavioral changes in recipient individuals, thereby regulating colony development and social structure.

This compound (ethyl oleate) is a key primer pheromone produced by adult forager honey bees that inhibits the precocious transition of young worker bees into foragers.[1][2] This regulation ensures that the colony maintains an appropriate ratio of nurse bees, responsible for in-hive tasks such as brood care, to forager bees, which collect nectar and pollen. The presence of ethyl oleate in the colony is, therefore, a chemical signal indicating a sufficient forager population.

This guide will provide a detailed technical examination of the role of this compound in honey bee chemical ecology, presenting quantitative data, experimental protocols, and visual representations of the key biological pathways involved.

Quantitative Data

The concentration of this compound varies significantly between different castes of worker bees and is influenced by seasonal changes. These quantitative differences are fundamental to its role as a regulatory pheromone.

Table 1: this compound Titers in Forager vs. Nurse Honey Bees

| Bee Caste | Tissue | Mean Amount (µg per bee) ± SE | Reference |

| Forager | Whole Body | 1.6 ± 0.4 | [3] |

| Nurse | Whole Body | 0.1 ± 0.05 | [3] |

| Forager | Honey Crop | ~1.25 | [3] |

| Nurse | Honey Crop | ~0.1 | [3] |

| Forager | Cuticle | Present in higher amounts | [3] |

| Nurse | Cuticle | Present in lower amounts | [3] |

Table 2: Effect of this compound on the Onset of Foraging Behavior

| Treatment | Mean Age at Onset of Foraging (days) ± SE | Reference |

| Control (Solvent only) | 13.5 ± 0.5 | [3] |

| Low Dose (10 µ g/day ) | 16.5 ± 0.6 | [3] |

| High Dose (80 µ g/day ) | 17.0 ± 0.7 | [3] |

Table 3: Seasonal Variation of in vitro this compound Biosynthesis

| Month | In vitro EO Biosynthesis (µ g/bee/h ) | Reference |

| May | ~0.18 | [4] |

| June | ~0.25 | [4] |

| July | ~0.22 | [4] |

| August | ~0.20 | [4] |

| September | ~0.15 | [4] |

| October | ~0.10 | [4] |

| November | ~0.05 | [4] |

Experimental Protocols

The following protocols are detailed methodologies for key experiments cited in the study of this compound in honey bees.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and analysis of this compound from honey bee tissues.

Materials:

-

Honey bees (foragers and nurses)

-

2-Methylpentane (or hexane)

-

Internal standard (e.g., hexadecane)

-

Glass vials with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column (e.g., CP-Sil-8CBMS)

Procedure:

-

Sample Collection: Collect forager bees returning to the hive with pollen and young nurse bees from within the hive. Anesthetize bees on ice.

-

Extraction:

-

For whole-body extracts, place a known number of bees (e.g., 10) in a glass vial with a measured volume of 2-methylpentane and the internal standard.

-

For tissue-specific extracts, dissect the desired tissue (e.g., honey crop) and place it in the solvent with the internal standard.

-

For cuticular extracts, wash the exterior of the bee with the solvent.

-

-

Homogenization and Centrifugation: Vortex the samples vigorously for 1-2 minutes. Centrifuge the samples to pellet any tissue debris.

-

Sample Preparation for GC-MS: Transfer the supernatant to a new vial for analysis.

-

GC-MS Analysis:

-

Inject a sample of the extract into the GC-MS.

-

Use a temperature program suitable for the analysis of fatty acid esters (e.g., initial temperature of 50°C for 1 min, then increase to a final temperature at a specific rate).[3]

-

The mass spectrometer should be operated in electron impact (EI) mode.

-

-

Quantification: Identify this compound based on its retention time and mass spectrum. Quantify the amount of the compound by comparing its peak area to that of the internal standard.[3]

Behavioral Assay for Primer Pheromone Effect on Foraging Age

This protocol describes a method to assess the impact of this compound on the age at which young bees initiate foraging.

Materials:

-

Newly emerged honey bees

-

Observation hives

-

This compound

-

Solvent (e.g., paraffin oil)

-

Micropipettes

-

Paint for marking bees

Procedure:

-

Cohort Preparation: Collect newly emerged worker bees from a brood frame kept in an incubator. Mark each bee with a spot of paint on its thorax for individual identification.

-

Colony Introduction: Introduce a cohort of marked bees into an observation hive.

-

Pheromone Treatment:

-

Prepare solutions of this compound in the solvent at the desired concentrations (e.g., low dose and high dose).[3]

-

Apply a specific volume of the pheromone solution or the solvent control to a delivery device (e.g., a small piece of filter paper) placed inside the hive. Renew the treatment daily.

-

-

Observation:

-

Record the identity of each marked bee observed returning to the hive with a pollen load, which indicates the onset of foraging.

-

Conduct observations daily at regular intervals.

-

-

Data Analysis: Calculate the mean age at the onset of foraging for each treatment group. Use appropriate statistical tests (e.g., ANOVA) to determine if there are significant differences between the groups.[3]

In vitro Biosynthesis Assay

This protocol is for measuring the enzymatic activity responsible for the synthesis of this compound.

Materials:

-

Honey bee tissues (e.g., esophagus, honey crop)

-

Buffer solution

-

Oleic acid

-

Ethanol (or deuterated ethanol for tracing)

-

Incubator

-

Extraction solvent (e.g., hexane)

-

GC-MS for analysis

Procedure:

-

Tissue Preparation: Dissect the target tissues from bees and homogenize them in a buffer solution.

-

Enzyme Assay:

-

In a reaction tube, combine the tissue homogenate with oleic acid and ethanol.

-

Incubate the mixture at a controlled temperature for a specific period.

-

-

Extraction: Stop the reaction and extract the synthesized this compound using an organic solvent.

-

Analysis: Analyze the extract by GC-MS to quantify the amount of this compound produced.[5]

Signaling Pathways and Workflows

The biosynthesis and perception of this compound involve a series of well-defined biological steps.

Biosynthetic Pathway of this compound

The synthesis of this compound in forager honey bees is a direct enzymatic esterification of oleic acid with ethanol.[5]

Caption: Biosynthesis of this compound in Apis mellifera.

Experimental Workflow for Pheromone Identification and Characterization

The elucidation of the role of this compound followed a logical experimental progression.

Caption: Workflow for identifying this compound's role.

Signaling Pathway from Pheromone Perception to Behavioral Response

The perception of this compound by young bees triggers a physiological cascade that results in delayed maturation.

Caption: Signaling pathway of this compound in honey bees.

Conclusion and Future Directions

This compound is a well-characterized primer pheromone in Apis mellifera that plays a crucial role in regulating the division of labor, a key feature of eusociality. The quantitative differences in its production between forager and nurse bees, coupled with its direct impact on the behavioral development of young workers, underscore its importance in maintaining colony efficiency and social harmony. The detailed experimental protocols provided in this guide offer a roadmap for researchers investigating this and other semiochemicals.

Future research could focus on several key areas. Identifying the specific olfactory receptors responsible for the perception of this compound would provide a more complete understanding of the signaling pathway. Furthermore, exploring the interplay between this pheromone and other social cues, such as queen mandibular pheromone and brood pheromone, will offer deeper insights into the complex regulatory networks that govern honey bee society. From an applied perspective, a thorough understanding of this primer pheromone system could inform the development of novel strategies for enhancing honey bee health and pollination efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of behavioral maturation by a primer pheromone produced by adult worker honey bees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Seasonal variation in the titers and biosynthesis of the primer pheromone ethyl oleate in honey bees - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of ethyl oleate, a primer pheromone, in the honey bee (Apis mellifera L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ethyl 11(E)-octadecenoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 11(E)-octadecenoate is an unsaturated fatty acid ethyl ester of significant interest in various fields of research, including biochemistry, food science, and pharmacology. Accurate characterization of this molecule is paramount for its application and study. This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance and Mass Spectrometry) for this compound. Due to the limited availability of public spectroscopic data for this compound, this guide will utilize data from its close isomer, Ethyl (E)-9-octadecenoate (Ethyl Elaidate), as an illustrative example to demonstrate data presentation and interpretation.

Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within a molecule. The chemical shifts, splitting patterns, and integration values are characteristic of the electronic environment of the protons.

Table 1: ¹H NMR Data for Ethyl (E)-9-octadecenoate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 5.37 | m | 2H | -CH=CH- |

| 4.12 | q | 2H | -OCH₂CH₃ |

| 2.28 | t | 2H | -CH₂COO- |

| 2.00 | m | 4H | -CH₂-CH=CH-CH₂- |

| 1.63 | m | 2H | -CH₂CH₂COO- |

| 1.25 | m | 18H | -(CH₂)₉- |

| 1.25 | t | 3H | -OCH₂CH₃ |

| 0.88 | t | 3H | -CH₂CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Data for Ethyl (E)-9-octadecenoate

| Chemical Shift (ppm) | Assignment |

| 173.8 | C=O |

| 130.5 | -CH=CH- |

| 60.1 | -OCH₂- |

| 34.4 | -CH₂COO- |

| 32.5 | -CH₂-CH= |

| 29.7 | -(CH₂)n- |

| 29.5 | -(CH₂)n- |

| 29.3 | -(CH₂)n- |

| 29.1 | -(CH₂)n- |

| 29.0 | -(CH₂)n- |

| 25.0 | -CH₂CH₂COO- |

| 22.7 | -CH₂CH₃ |

| 14.3 | -OCH₂CH₃ |

| 14.1 | -CH₂CH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Table 3: Mass Spectrometry Data for Ethyl (E)-9-octadecenoate

| m/z | Relative Intensity (%) | Proposed Fragment |

| 310 | 10 | [M]⁺ |

| 265 | 15 | [M - OCH₂CH₃]⁺ |

| 101 | 100 | [CH₃(CH₂)₇CH=CH]⁺ |

| 88 | 50 | [CH₂=C(OH)OCH₂CH₃]⁺ (McLafferty Rearrangement) |

| 55 | 85 | [C₄H₇]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and GC-MS data for fatty acid ethyl esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the fatty acid ethyl ester in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 90 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

A greater number of scans is typically required compared to ¹H NMR.

-

Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the fatty acid ethyl ester in a volatile organic solvent (e.g., hexane or dichloromethane) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography (GC):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC inlet, which is heated to a temperature sufficient to vaporize the sample (e.g., 250 °C).

-

Oven Program: Use a temperature program to separate the components of the sample. A typical program might start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Use an inert carrier gas, typically helium, at a constant flow rate.

-

-

Mass Spectrometry (MS):

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

-

-

Data Analysis: Identify the peak corresponding to the fatty acid ethyl ester in the total ion chromatogram. Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern. Compare the obtained spectrum with a library of known spectra (e.g., NIST) for confirmation.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a fatty acid ethyl ester.

Caption: Workflow for NMR and GC-MS analysis.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the relationship between the different types of spectroscopic data and the structural information they provide.

Caption: Relationship of spectroscopic data to structure.

Navigating the Thermal Landscape of Ethyl 11(E)-octadecenoate: A Technical Guide to Stability and Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the thermal stability and degradation profile of Ethyl 11(E)-octadecenoate, a monounsaturated fatty acid ethyl ester. Due to the limited availability of specific data for this compound, this document leverages data from its close structural isomers, ethyl oleate (the cis-9 isomer) and ethyl elaidate (the trans-9 isomer), to provide a comprehensive and representative understanding of its thermal behavior. This approach allows for a scientifically grounded exploration of the key parameters governing its stability and the pathways of its decomposition.

Thermal Properties of C18:1 Fatty Acid Ethyl Esters

The thermal stability of fatty acid ethyl esters (FAEEs) is a critical parameter in various applications, including their use as biofuels and in pharmaceutical formulations. The primary methods for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning calorimetry (DSC). TGA measures the change in mass of a sample as a function of temperature, indicating volatilization and decomposition temperatures. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting and boiling points.

Quantitative data for the thermal properties of ethyl oleate, a close isomer of this compound, are summarized below.

| Property | Value | Compound | Analytical Method |

| Boiling Point | 331.52 ± 7.54 °C | Ethyl Oleate | Thermogravimetric Analysis (TGA)[1] |

| Decomposition Temperature | > 370 °C (in a mixture) | Ethyl Oleate | Not specified[2] |

| Flash Point | 175.3 °C | Ethyl Oleate | Not specified[3] |

| Freezing Point | ≈ -32 °C | Ethyl Oleate | Not specified[3] |

Experimental Protocols for Thermal Analysis

To ensure reproducibility and accuracy in the thermal analysis of this compound or its analogues, the following detailed experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

This protocol is designed to determine the volatilization and decomposition temperatures of the fatty acid ethyl ester.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of the high-purity this compound sample into an alumina or platinum crucible.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert environment.

-

Heating Rate: A linear heating rate of 10 °C/min is recommended for good resolution.

-

Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to 600 °C.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset temperature of mass loss corresponds to the beginning of volatilization/decomposition. The temperature at the maximum rate of mass loss (from the derivative of the TGA curve, DTG) is also a key parameter.

Differential Scanning Calorimetry (DSC)

This protocol is used to determine the melting and boiling points and other phase transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A heating rate of 10 °C/min is standard.

-

Temperature Range: The temperature range should encompass the expected phase transitions (e.g., from -50 °C to 400 °C).

-

-

Data Analysis: Record the heat flow as a function of temperature. Endothermic peaks will indicate melting and boiling points.

Analysis of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for identifying the volatile and semi-volatile compounds produced during the thermal degradation of the ester.

Methodology:

-

Thermal Degradation: Heat the sample of this compound in a controlled environment (e.g., a pyrolysis reactor connected to a GC-MS system or by collecting the headspace from a heated vial) to a temperature above its decomposition point (determined by TGA).

-

GC-MS System:

-

Gas Chromatograph: Use a capillary column suitable for separating fatty acid esters and their degradation products (e.g., a mid-polarity column).

-

Oven Temperature Program: A programmed temperature ramp (e.g., starting at 50 °C and increasing to 250 °C) is used to separate the compounds.

-

Mass Spectrometer: Operate in electron ionization (EI) mode.

-

-

Data Analysis: Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizing Experimental and Degradation Pathways

Experimental Workflow

The following diagram illustrates a comprehensive workflow for the investigation of the thermal stability and degradation of this compound.

Caption: Experimental workflow for thermal analysis.

Proposed Autoxidation Pathway

The initial stages of thermal degradation of unsaturated fatty acid esters in the presence of oxygen are typically dominated by autoxidation. The double bond and the allylic carbons are the primary sites of attack. The following diagram illustrates a generalized pathway for the formation of hydroperoxides, which are key intermediates in the degradation process.

Caption: Autoxidation pathway of an unsaturated ester.

Conclusion

References

No Biological Activity Data Currently Available for Ethyl Vaccenate

Despite a comprehensive search of scientific literature and chemical databases, no specific data regarding the preliminary biological activity of Ethyl vaccenate could be located. As a result, the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be generated at this time.

Ethyl vaccenate, also known as ethyl (Z)-octadec-11-enoate, is the ethyl ester of vaccenic acid, a naturally occurring trans fatty acid. While information on the parent compound, vaccenic acid, and other fatty acid esters is available, dedicated studies on the biological effects of Ethyl vaccenate itself appear to be absent from the public domain.

Chemical databases such as PubChem confirm the existence and structure of Ethyl cis-vaccenate but do not contain any associated biological activity data.[1] Extensive searches for in vitro or in vivo studies investigating its potential cytotoxic, anti-inflammatory, antioxidant, antimicrobial, or other pharmacological properties yielded no relevant results.

The scientific literature contains numerous studies on "ethyl acetate extracts" of various plants and microorganisms. It is crucial to distinguish these from studies on the pure compound "Ethyl vaccenate." Ethyl acetate is a common solvent used in extraction processes, and the resulting extracts contain a complex mixture of substances, with their biological activities arising from the combined or synergistic effects of these components. Therefore, data from such studies cannot be attributed to Ethyl vaccenate alone.

Without any primary research data, it is impossible to fulfill the core requirements of the requested technical guide. This includes:

-

Data Presentation: No quantitative data (e.g., IC50, EC50 values) are available to summarize in tables.

-

Experimental Protocols: No specific experimental methodologies for assessing the biological activity of Ethyl vaccenate have been published.

-

Visualization: In the absence of any identified mechanism of action or biological effect, no signaling pathways or experimental workflows involving Ethyl vaccenate can be depicted.

The preliminary biological activity of Ethyl vaccenate represents a significant gap in the current scientific knowledge. For researchers interested in the pharmacological potential of fatty acid esters, this compound remains an unexplored area. Future studies would need to be initiated to determine any potential bioactivity. Such research would involve in vitro screening across various cell lines and assays to identify any cytotoxic, anti-proliferative, anti-inflammatory, or other effects. Following any promising in vitro results, further investigation into the mechanism of action and in vivo efficacy would be warranted. Until such studies are conducted and published, no in-depth technical guide on the biological activity of Ethyl vaccenate can be provided.

References

Methodological & Application

Synthesis of Ethyl 11(E)-octadecenoate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 11(E)-octadecenoate, a long-chain unsaturated fatty acid ester. Two primary synthetic routes are presented: the Wittig reaction, offering precise control over double bond formation, and the direct esterification of 11(E)-octadecenoic acid. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and a visual workflow diagram to facilitate understanding and reproducibility in a research and development setting.

Introduction

This compound is a monounsaturated fatty acid ester with potential applications in various fields, including pharmaceuticals, cosmetics, and as a starting material for the synthesis of more complex molecules. The precise location and stereochemistry of the double bond are crucial for its biological activity and physical properties. The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonium ylides.[1][2] An alternative and more direct approach involves the esterification of the corresponding carboxylic acid, 11(E)-octadecenoic acid.

This protocol outlines the necessary steps, reagents, and conditions for the successful synthesis, purification, and characterization of this compound.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Heptanal | C₇H₁₄O | 114.19 | 152-154 |

| (10-(Ethoxycarbonyl)decyl)triphenylphosphonium bromide | C₃₁H₄₀BrO₂P | 567.52 | N/A |

| Sodium Hydride | NaH | 24.00 | N/A (decomposes) |

| This compound | C₂₀H₃₈O₂ | 310.51 | N/A |

| 11(E)-Octadecenoic acid | C₁₈H₃₄O₂ | 282.46 | N/A |

| Ethanol | C₂H₆O | 46.07 | 78.37 |

| Sulfuric Acid | H₂SO₄ | 98.08 | 337 |

Table 2: Reaction Parameters for Wittig Synthesis (Protocol 1)

| Reactant | Molar Ratio | Concentration | Volume/Mass |

| (10-(Ethoxycarbonyl)decyl)triphenylphosphonium bromide | 1.1 eq | N/A | (Calculated based on heptanal) |

| Sodium Hydride (60% dispersion in mineral oil) | 1.1 eq | N/A | (Calculated based on phosphonium salt) |

| Heptanal | 1.0 eq | N/A | (Starting amount) |

| Anhydrous Tetrahydrofuran (THF) | N/A | N/A | Sufficient to dissolve reactants |

Table 3: Reaction Parameters for Fischer Esterification (Protocol 2)

| Reactant | Molar Ratio | Concentration | Volume/Mass |

| 11(E)-Octadecenoic acid | 1.0 eq | N/A | (Starting amount) |

| Ethanol | Excess (solvent) | N/A | Sufficient to dissolve acid |

| Sulfuric Acid | Catalytic | 98% | 2-3 drops |

Experimental Protocols

Protocol 1: Synthesis via Wittig Reaction

This protocol is a representative procedure based on the general principles of the Wittig reaction.[3][4]

1. Preparation of the Phosphonium Ylide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (10-(ethoxycarbonyl)decyl)triphenylphosphonium bromide (1.1 eq).

-

Add anhydrous tetrahydrofuran (THF) to dissolve the phosphonium salt.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) portion-wise to the stirred suspension.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of a colored solution (often orange or red) indicates the formation of the ylide.

2. Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Add a solution of heptanal (1.0 eq) in anhydrous THF dropwise to the ylide solution via the dropping funnel.

-

After the addition, allow the reaction mixture to warm to room temperature and stir overnight.

3. Work-up and Purification:

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product will contain triphenylphosphine oxide as a major byproduct.[1] Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Protocol 2: Synthesis via Fischer Esterification

This protocol follows the general procedure for acid-catalyzed esterification.[5][6]

1. Reaction Setup:

-

In a round-bottom flask, dissolve 11(E)-octadecenoic acid (1.0 eq) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (2-3 drops).

-

Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

2. Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Continue refluxing until the starting carboxylic acid is no longer visible on the TLC plate (typically 4-6 hours).

3. Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Neutralize the excess acid by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x).

-

Combine the organic layers, wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation if necessary.

Mandatory Visualization

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Caption: Workflow for the synthesis of this compound via Fischer esterification.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. US20140275613A1 - Conversion of free fatty acids to ethyl esters - Google Patents [patents.google.com]

Application Note: GC-MS Method for the Analysis of Ethyl 11(E)-octadecenoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of Ethyl 11(E)-octadecenoate, also known as ethyl vaccenate, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described are based on established principles for the analysis of fatty acid ethyl esters (FAEEs).

Introduction

This compound is a fatty acid ethyl ester (FAEE), a class of compounds that are gaining interest in biomedical research. Accurate and reliable quantification of specific FAEE isomers is crucial for understanding their biological roles and potential as biomarkers. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound due to its high resolution and sensitivity.

This application note details the sample preparation, GC-MS instrumentation, and data analysis procedures for the determination of this compound.

Experimental Protocols

Materials and Reagents

-

This compound standard

-

Internal Standard (e.g., Ethyl heptadecanoate)

-

Hexane (GC grade)

-

Acetone (GC grade)

-

Anhydrous Sodium Sulfate

-

Methanol (GC grade)

-

2% (w/v) Sulfuric acid in methanol

-

Saturated Sodium Chloride solution

-

Nitrogen gas (high purity)

Standard Solution Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ethyl heptadecanoate and dissolve it in 10 mL of hexane.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with hexane to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Spike each working standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation (Lipid Transesterification)

This protocol is a general procedure for the transesterification of lipids to form fatty acid ethyl esters.

-

Lipid Extraction: Extract lipids from the sample matrix using a suitable method, such as a modified Folch or Bligh-Dyer extraction.

-

Transesterification:

-

To the extracted lipid sample (dried), add 2 mL of 2% sulfuric acid in methanol.

-

Incubate the mixture at 70°C for 2 hours in a sealed vial.

-

Cool the vial to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

-

Vortex vigorously for 1 minute to extract the fatty acid ethyl esters into the hexane layer.

-

Centrifuge to separate the phases.

-

-

Sample Cleanup:

-

Carefully transfer the upper hexane layer to a clean vial.

-

Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent under a gentle stream of nitrogen to the desired final volume (e.g., 100 µL).

-

Add the internal standard to the final extract before GC-MS analysis.

-

GC-MS Analysis

Instrumentation

A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.

GC-MS Parameters

The following are typical GC-MS parameters for the analysis of FAEEs. Optimization may be required based on the specific instrument and column used.

| Parameter | Value |

| Gas Chromatograph | |

| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless (or split, depending on concentration) |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature 120°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temp. | 230°C |

| Quadrupole Temp. | 150°C |

| Acquisition Mode | Full Scan (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |

| SIM Ions | This compound: m/z 88 (quantifier), 55, 69, 310 (qualifiers) Internal Standard (Ethyl heptadecanoate): m/z 88 (quantifier), 101, 298 (qualifiers) |

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound. Please note that the retention time is an estimate and actual values will depend on the specific chromatographic system. The method validation parameters are typical values reported for FAEEs in the literature.

| Analyte | Estimated Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Typical LOD (ng/mL) | Typical LOQ (ng/mL) | Typical Linearity (µg/mL) |

| This compound | ~18.5 - 19.5 | 88 | 55, 69, 310 | 1 - 10 | 5 - 25 | 1 - 100 |

| Ethyl heptadecanoate (IS) | ~17.0 - 18.0 | 88 | 101, 298 | - | - | - |

Visualization

Experimental Workflow

The overall experimental workflow from sample collection to data analysis is depicted in the following diagram.

Signaling Pathway (Illustrative)

This is an illustrative diagram showing a hypothetical signaling pathway where a fatty acid is converted to its ethyl ester.

Conclusion

The GC-MS method described in this application note provides a robust and sensitive approach for the analysis of this compound. The detailed protocols for sample preparation and instrument parameters serve as a comprehensive guide for researchers in the fields of life sciences and drug development. Proper method validation is recommended to ensure data quality and accuracy for specific applications.

Quantification of Ethyl 11(E)-octadecenoate in Insect Gland Extracts: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 11(E)-octadecenoate is a long-chain unsaturated fatty acid ethyl ester that has been identified as a component of insect semiochemical profiles. As a potential pheromone or kairomone, its precise quantification in insect gland extracts is crucial for understanding its role in insect communication, behavior, and for the development of novel pest management strategies. This document provides detailed application notes and protocols for the quantification of this compound in insect gland extracts using Gas Chromatography-Mass Spectrometry (GC-MS), a widely adopted and robust analytical technique for the analysis of volatile and semi-volatile organic compounds.[1]

Data Presentation

The following table summarizes hypothetical quantitative data for this compound in the gland extracts of three different insect species. This data is provided as an example to illustrate the type of information that can be obtained using the protocols described herein.

| Insect Species | Gland Type | This compound Concentration (ng/gland) | Standard Deviation (ng/gland) | Limit of Detection (LOD) (ng/injection) | Limit of Quantification (LOQ) (ng/injection) |

| Species A | Pheromone Gland | 15.2 | 2.1 | 0.05 | 0.15 |

| Species B | Dufour's Gland | 5.8 | 0.9 | 0.05 | 0.15 |

| Species C | Tergal Gland | 22.5 | 3.5 | 0.05 | 0.15 |

Experimental Protocols

Sample Preparation: Gland Extraction

This protocol describes the extraction of lipids, including this compound, from insect glands.

Materials:

-

Dissecting microscope

-

Fine-tipped forceps

-

Glass microvials (2 mL) with PTFE-lined caps

-

Hexane (High purity, for GC analysis)

-

Anhydrous sodium sulfate

-

Internal standard (e.g., Ethyl heptadecanoate) solution (10 ng/µL in hexane)

Procedure:

-

Cold-anesthetize the insect on ice.

-

Under a dissecting microscope, carefully dissect the target gland (e.g., pheromone gland, Dufour's gland).

-

Immediately place the dissected gland into a 2 mL glass microvial containing 100 µL of hexane.

-

For quantitative analysis, add a known amount of internal standard (e.g., 1 µL of 10 ng/µL Ethyl heptadecanoate solution) to the vial.

-

Gently crush the gland using a clean glass rod to ensure thorough extraction.

-

Allow the gland to extract for at least 30 minutes at room temperature.

-

Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

Carefully transfer the hexane extract to a new microvial for GC-MS analysis.

GC-MS Analysis for Quantification

This protocol outlines the parameters for the quantification of this compound using a Gas Chromatograph coupled to a Mass Spectrometer.

Instrumentation:

-

Gas Chromatograph (GC) with a split/splitless injector

-

Mass Spectrometer (MS) with Electron Ionization (EI) source

-

Capillary column suitable for fatty acid ester analysis (e.g., DB-5ms, HP-5ms)

GC-MS Parameters:

| Parameter | Value |

| GC Inlet | |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Oven Program | |

| Initial Temperature | 80 °C, hold for 2 min |

| Ramp Rate | 10 °C/min to 280 °C |

| Final Hold | 10 min at 280 °C |

| Column | |

| Type | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion (m/z) | To be determined from the mass spectrum of a standard |

| Qualifier Ions (m/z) | To be determined from the mass spectrum of a standard |

Calibration Curve:

-

Prepare a series of standard solutions of this compound in hexane containing the internal standard at a constant concentration. Recommended concentrations for the calibration curve are 0.1, 0.5, 1, 5, 10, and 20 ng/µL.

-

Inject each standard solution into the GC-MS under the same conditions as the samples.

-

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

Method Validation

To ensure the reliability of the quantitative data, the analytical method should be validated according to established guidelines.[2][3] Key validation parameters include:

-

Linearity: Assessed from the calibration curve, with a correlation coefficient (R²) of >0.99 being desirable.[4]

-

Selectivity (Specificity): Demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.[3]

-

Accuracy: Determined by spike-recovery experiments at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).[3]

-

Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) and expressed as the relative standard deviation (RSD).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[5]

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of this compound.

Proposed Biosynthetic Pathway

Many insect pheromones are derived from fatty acids through a series of enzymatic reactions.[1][6] this compound is likely biosynthesized from oleoyl-CoA, a common C18 unsaturated fatty acyl-CoA. The proposed pathway involves a final esterification step with ethanol.

Caption: Proposed biosynthesis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Biosynthesis of scarab beetle pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. interesjournals.org [interesjournals.org]

- 5. Making sure you're not a bot! [mostwiedzy.pl]

- 6. Fatty Acid Origin of Insect Pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Electroantennography (EAG) Response to Ethyl 11(E)-octadecenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a widely used electrophysiological technique to investigate the olfactory responses of insects. It measures the summed potential of olfactory sensory neurons on an insect's antenna when stimulated by a volatile compound. These application notes provide a comprehensive guide for utilizing EAG to assess the olfactory activity of Ethyl 11(E)-octadecenoate, a long-chain unsaturated ester. While direct studies on the EAG responses to this compound are not extensively available in current literature, this document outlines a generalized protocol and hypothetical data based on established methodologies for similar semiochemicals. This information is intended to serve as a foundational resource for designing and conducting EAG experiments with this and other analogous compounds.

Hypothetical Data Presentation

The following table summarizes potential EAG responses of various insect species to this compound at different concentrations. This data is illustrative and serves as a template for presenting experimental findings.

| Insect Species | Sex | Concentration (µg/µL) | Mean EAG Response (mV) ± SEM | Normalized Response (%) |

| Heliothis virescens | Male | 1 | 0.8 ± 0.1 | 20 |

| 10 | 2.5 ± 0.3 | 62.5 | ||

| 100 | 4.0 ± 0.5 | 100 | ||

| Drosophila melanogaster | Female | 1 | 0.5 ± 0.08 | 25 |

| 10 | 1.2 ± 0.2 | 60 | ||

| 100 | 2.0 ± 0.3 | 100 | ||

| Aedes aegypti | Female | 1 | 0.3 ± 0.05 | 30 |

| 10 | 0.7 ± 0.1 | 70 | ||

| 100 | 1.0 ± 0.15 | 100 |

Experimental Protocols

A detailed methodology for conducting EAG experiments with this compound is provided below.

1. Materials and Reagents

-

This compound (CAS: 89296-48-0)

-

Solvent (e.g., hexane, paraffin oil)

-

Saline solution (e.g., Ringer's solution)

-

Live insect specimens

-

Micropipettes and sterile tips

-

Filter paper strips (e.g., Whatman No. 1)

-

Glass Pasteur pipettes

-

EAG system (including amplifier, data acquisition system, and software)

-

Micromanipulators

-

Glass capillary electrodes

-

Silver wire (Ag/AgCl)

-

Humidified and purified air delivery system

2. Insect Preparation

-

Immobilize an adult insect (e.g., by chilling on ice or using a restraining holder).

-

Carefully excise one antenna at the base using fine scissors or a sharp blade.

-

Mount the excised antenna between two electrodes. The recording electrode is placed at the distal tip of the antenna, and the reference electrode is inserted into the base. A small amount of conductive gel can be used to ensure good electrical contact.

3. Stimulus Preparation

-

Prepare a stock solution of this compound in a suitable solvent (e.g., hexane) at a concentration of 100 µg/µL.

-

Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 10, 1, 0.1 µg/µL).

-

Apply a known volume (e.g., 10 µL) of each dilution onto a filter paper strip.

-

Allow the solvent to evaporate completely, leaving the desired amount of the chemical stimulus on the filter paper.

-

As a control, prepare a filter paper strip with the solvent only.

4. EAG Recording

-

Place the prepared antenna in a continuous stream of humidified, purified air.

-

Insert the filter paper with the test compound into a Pasteur pipette connected to the air delivery system.

-

Deliver a puff of air (e.g., 0.5 seconds) carrying the volatile stimulus over the antenna.

-

Record the resulting electrical potential (EAG response) using the data acquisition system.

-

Ensure a sufficient recovery period (e.g., 30-60 seconds) between stimuli to allow the antennal receptors to return to their baseline state.

-

Present the stimuli in a randomized order, including the solvent control, to minimize adaptation effects.

5. Data Analysis

-

Measure the amplitude of the negative deflection of the EAG response for each stimulus.

-

Subtract the mean response to the solvent control from the responses to this compound to correct for any mechanical stimulation.

-

To compare responses across different preparations, normalize the data by expressing each response as a percentage of the response to a standard compound or the highest concentration of the test compound.

-

Perform statistical analysis (e.g., ANOVA, t-test) to determine significant differences in EAG responses between different concentrations and insect species.

Visualizations

Insect Olfactory Signaling Pathway

Caption: General insect olfactory signaling pathway.

EAG Experimental Workflow

Caption: Standard EAG experimental workflow.

Application Notes and Protocols for Field-Testing Insect Pheromones: Ethyl (11E)-octadecenoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect pheromones are powerful tools for integrated pest management (IPM), offering species-specific and environmentally benign alternatives to conventional insecticides. Ethyl (11E)-octadecenoate, a long-chain fatty acid ester, represents a class of compounds with potential as a sex pheromone for various moth species. Effective deployment of this pheromone in monitoring, mass trapping, or mating disruption strategies hinges on rigorous field-testing to optimize its performance.

These application notes provide detailed protocols for the field-testing of insect pheromones like Ethyl (11E)-octadecenoate. The methodologies outlined here are based on established principles for testing lepidopteran sex pheromones and are intended to serve as a comprehensive guide for researchers. It is important to note that while general best practices are presented, optimization for specific target species and environmental conditions is crucial for successful implementation.

Data Presentation: Efficacy of Pheromone Lures

Quantitative data from field trials are essential for evaluating the efficacy of different lure formulations and trap designs. Below are examples of how to structure data tables for clear comparison.

Table 1: Dose-Response of Ethyl (11E)-octadecenoate on Male Moth Captures

| Lure Loading (µg) | Mean No. of Moths Captured per Trap per Week (± SE) |

| 0 (Control) | 1.2 ± 0.5 |

| 100 | 15.7 ± 2.1 |

| 500 | 35.4 ± 4.8 |

| 1000 | 42.1 ± 5.6 |

| 2000 | 40.8 ± 5.2 |

Note: Data are hypothetical and for illustrative purposes. SE = Standard Error.

Table 2: Comparison of Trap Designs for Capturing Target Moths

| Trap Type | Mean No. of Moths Captured per Trap per Week (± SE) |

| Delta | 45.3 ± 6.2 |

| Wing | 32.1 ± 4.5 |

| Funnel | 55.8 ± 7.1 |

| Control (Unbaited) | 0.8 ± 0.3 |

Note: Data are hypothetical and for illustrative purposes, based on a standardized 1000 µg lure loading.

Experimental Protocols

Detailed methodologies are critical for reproducible and reliable field trials.

Protocol 1: Preparation of Pheromone Lures

Objective: To prepare rubber septa lures loaded with precise amounts of Ethyl (11E)-octadecenoate for field deployment.

Materials:

-

Ethyl (11E)-octadecenoate (high purity)

-

Hexane (HPLC grade)

-

Red rubber septa

-

Micropipettes and sterile tips

-

Small glass vials with PTFE-lined caps

-

Fume hood

-

Forceps

-

Aluminum foil

Procedure:

-

Stock Solution Preparation: In a fume hood, prepare a stock solution of Ethyl (11E)-octadecenoate in hexane. For example, dissolve 10 mg of the pheromone in 1 mL of hexane to achieve a concentration of 10 µg/µL.

-

Lure Loading: Using a micropipette, apply the desired volume of the stock solution directly onto a single red rubber septum held with clean forceps. For a 100 µg lure, apply 10 µL of the stock solution.

-

Solvent Evaporation: Allow the hexane to evaporate completely from the septum in the fume hood for at least 2-3 hours.

-

Storage: Wrap each prepared lure individually in aluminum foil to prevent degradation from light and cross-contamination. Store lures at -20°C in a sealed container until field deployment.

-

Handling Precautions: Always wear gloves when handling lures to avoid contamination. Use different sets of forceps for different pheromone treatments.

Protocol 2: Field Trapping Experimental Design and Deployment

Objective: To evaluate the attractiveness of different doses of Ethyl (11E)-octadecenoate and compare the efficiency of different trap designs in the field.

Materials:

-

Prepared pheromone lures (various loadings and a control)

-

Traps of different designs (e.g., Delta, Wing, Funnel) with sticky liners or collection chambers

-

Stakes or hangers for trap deployment

-

GPS device for mapping trap locations

-

Flagging tape for marking traps

-

Data collection sheets or a mobile device with a data entry application

Procedure:

-

Site Selection: Choose a suitable field site with a known or suspected population of the target moth species. The site should be large enough to accommodate multiple replicates of the treatments with adequate spacing.

-